2,6-Dibromohexanoyl chloride

Catalog No.
S13983963
CAS No.
M.F
C6H9Br2ClO
M. Wt
292.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dibromohexanoyl chloride

Product Name

2,6-Dibromohexanoyl chloride

IUPAC Name

2,6-dibromohexanoyl chloride

Molecular Formula

C6H9Br2ClO

Molecular Weight

292.39 g/mol

InChI

InChI=1S/C6H9Br2ClO/c7-4-2-1-3-5(8)6(9)10/h5H,1-4H2

InChI Key

NOZKWVQCQBUMPV-UHFFFAOYSA-N

Canonical SMILES

C(CCBr)CC(C(=O)Cl)Br

2,6-Dibromohexanoyl chloride is an organic compound characterized by the presence of two bromine atoms located at the 2 and 6 positions of a hexanoyl chain, which is a six-carbon chain terminating in a carbonyl group (C=O). The molecular formula for this compound is C6_{6}H8_{8}Br2_{2}ClO, indicating the presence of bromine and chlorine substituents. This compound falls under the category of acyl chlorides, which are known for their reactivity due to the electrophilic nature of the carbonyl carbon.

  • Nucleophilic Acyl Substitution: This reaction occurs when nucleophiles attack the carbonyl carbon, displacing the chloride ion. Common nucleophiles include alcohols and amines, leading to the formation of esters and amides, respectively.
  • Hydrolysis: In the presence of water, 2,6-dibromohexanoyl chloride can hydrolyze to form 2,6-dibromohexanoic acid and hydrochloric acid. The reaction can be represented as:
    C6H8Br2ClO+H2OC6H9Br2O2+HCl\text{C}_6\text{H}_8\text{Br}_2\text{ClO}+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_9\text{Br}_2\text{O}_2+\text{HCl}
  • Condensation Reactions: This compound can participate in condensation reactions with other compounds containing nucleophilic sites, forming more complex molecules while releasing small molecules like water or hydrogen chloride.

Synthesis of 2,6-dibromohexanoyl chloride typically involves several steps:

  • Bromination: Hexanoic acid can be brominated at the 2 and 6 positions using bromine in the presence of a suitable solvent (e.g., carbon tetrachloride) under controlled conditions.
  • Conversion to Acyl Chloride: The resulting dibrominated hexanoic acid can then be converted into its corresponding acyl chloride through reaction with thionyl chloride or oxalyl chloride:
    C6H10Br2O2+SOCl2C6H8Br2ClO+SO2+HCl\text{C}_6\text{H}_{10}\text{Br}_2\text{O}_2+\text{SOCl}_2\rightarrow \text{C}_6\text{H}_8\text{Br}_2\text{ClO}+\text{SO}_2+\text{HCl}

2,6-Dibromohexanoyl chloride has potential applications in:

  • Pharmaceutical Synthesis: It serves as an intermediate in the production of various pharmaceuticals due to its reactive acyl chloride functionality.
  • Agricultural Chemicals: This compound may be used in synthesizing agrochemicals that require specific brominated alkyl chains for enhanced efficacy.
  • Polymer Chemistry: It can be utilized in creating specialty polymers or copolymers through reactions with various monomers.

Several compounds share structural similarities with 2,6-dibromohexanoyl chloride. Here is a comparison highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
Hexanoyl ChlorideC6_6H11_{11}ClOSimple acyl chloride without bromination
2-Bromohexanoyl ChlorideC6_6H9_9BrClOContains one bromine atom at position 2
6-Bromohexanoyl ChlorideC6_6H9_9BrClOContains one bromine atom at position 6
3-Bromopropanoyl ChlorideC4_4H7_7BrClOShorter carbon chain (propane), differing reactivity

The unique aspect of 2,6-dibromohexanoyl chloride lies in its dual bromination pattern on a six-carbon chain, which may impart distinctive chemical reactivity and biological properties compared to its analogs.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

291.86882 g/mol

Monoisotopic Mass

289.87087 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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